molecular formula C22H14N2O2 B10880876 2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B10880876
M. Wt: 338.4 g/mol
InChI Key: FVMKAQBWMPXSJY-UHFFFAOYSA-N
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Description

2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure substituted with furyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The furyl and naphthyl groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated, alkylated, or nitrated quinazolinone derivatives.

Scientific Research Applications

2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-FURYL)-3-(2-NAPHTHYL)METHANOL
  • 2-(2-FURYL)-3-(2-NAPHTHYL)BENZAMIDE

Uniqueness

2-(2-FURYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(furan-2-yl)-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C22H14N2O2/c25-22-18-8-3-4-9-19(18)23-21(20-10-5-13-26-20)24(22)17-12-11-15-6-1-2-7-16(15)14-17/h1-14H

InChI Key

FVMKAQBWMPXSJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CO5

Origin of Product

United States

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